molecular formula C27H30O4 B11001319 7-{[(2E)-3,7-Dimethyl-2,6-octadienyl]oxy}-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one

7-{[(2E)-3,7-Dimethyl-2,6-octadienyl]oxy}-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one

Cat. No.: B11001319
M. Wt: 418.5 g/mol
InChI Key: SGFOETJOCHRQKB-XDJHFCHBSA-N
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Description

7-{[(2E)-3,7-Dimethyl-2,6-octadienyl]oxy}-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its chromen-2-one core structure, which is substituted with a dimethyl-octadienyl group and a methoxyphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[(2E)-3,7-Dimethyl-2,6-octadienyl]oxy}-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate diketone under acidic or basic conditions.

    Introduction of the dimethyl-octadienyl group: This step involves the alkylation of the chromen-2-one core with a suitable dimethyl-octadienyl halide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

7-{[(2E)-3,7-Dimethyl-2,6-octadienyl]oxy}-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed to replace the methoxy group with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

7-{[(2E)-3,7-Dimethyl-2,6-octadienyl]oxy}-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s potential biological activities, such as antioxidant and antimicrobial properties, are of interest in biological research.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 7-{[(2E)-3,7-Dimethyl-2,6-octadienyl]oxy}-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with enzymes and receptors involved in various biological processes, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-7-geranyloxycoumarin
  • 7-[(2E)-3,7-dimethylocta-2,6-dienoxy]-4-methylchromen-2-one
  • 7-[(2E)-3,7-dimethylocta-2,6-dienyloxy]-4-methyl-2-benzopyrone

Uniqueness

Compared to similar compounds, 7-{[(2E)-3,7-Dimethyl-2,6-octadienyl]oxy}-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one is unique due to the presence of both the dimethyl-octadienyl and methoxyphenyl groups. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C27H30O4

Molecular Weight

418.5 g/mol

IUPAC Name

7-[(2E)-3,7-dimethylocta-2,6-dienoxy]-4-(4-methoxyphenyl)-8-methylchromen-2-one

InChI

InChI=1S/C27H30O4/c1-18(2)7-6-8-19(3)15-16-30-25-14-13-23-24(17-26(28)31-27(23)20(25)4)21-9-11-22(29-5)12-10-21/h7,9-15,17H,6,8,16H2,1-5H3/b19-15+

InChI Key

SGFOETJOCHRQKB-XDJHFCHBSA-N

Isomeric SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OC/C=C(\C)/CCC=C(C)C

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OCC=C(C)CCC=C(C)C

Origin of Product

United States

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